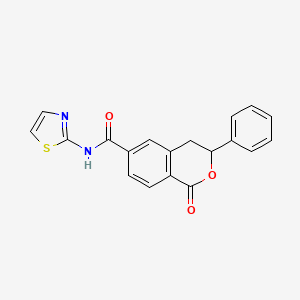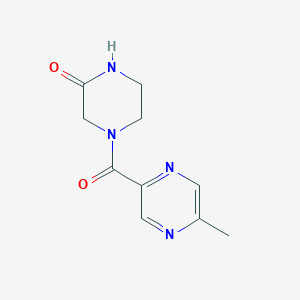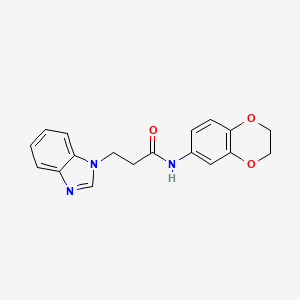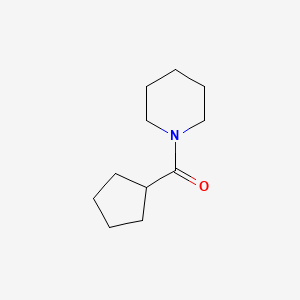
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide, also known as CPP-115, is a compound that has gained attention for its potential as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a more potent inhibitor of GABA transaminase than vigabatrin, and it has been studied for its potential to treat conditions such as addiction, anxiety, and depression.
作用机制
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, increased GABA levels have been associated with reduced anxiety and improved mood.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to increase the levels of several other neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may be responsible for its ability to reduce drug-seeking behavior and improve mood.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to study the effects of GABA inhibition without affecting other enzymes or neurotransmitters. However, one limitation of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are several potential future directions for research on N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide. One area of interest is its potential as a treatment for alcohol addiction, as it has been shown to reduce alcohol consumption in animal models. Additionally, there is interest in studying the effects of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide on cognitive function, particularly in conditions such as Alzheimer's disease. Finally, there is potential for N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide to be used in combination with other drugs to enhance their effectiveness, particularly in the treatment of addiction.
合成方法
The synthesis of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with piperazine and sodium hydride to form N-cyclohexyl-2-(4-piperazin-1-yl)acetamide. Finally, this compound is acylated with propanoyl chloride to form N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide.
科学研究应用
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been the subject of several scientific studies, particularly in the field of addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has also been studied for its potential to treat anxiety and depression, as well as for its effects on cognitive function.
属性
IUPAC Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-2-15(20)18-10-8-17(9-11-18)12-14(19)16-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUMSSPPJBPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)